

# 1-(3-Methoxyphenyl)ethanol CAS number 23308-82-9

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanol

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An In-depth Technical Guide to **1-(3-Methoxyphenyl)ethanol** (CAS 23308-82-9)

## Executive Summary

**1-(3-Methoxyphenyl)ethanol**, hereafter referred to as MPE, is a versatile secondary alcohol that serves as a pivotal building block in modern organic synthesis. While it finds utility in the fragrance industry, its primary significance for researchers and drug development professionals lies in its role as a chiral precursor for high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of MPE, covering its physicochemical properties, synthesis methodologies (both racemic and enantioselective), key chemical transformations, and analytical characterization techniques. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its application, particularly in the synthesis of the acetylcholinesterase inhibitor (S)-rivastigmine, a therapeutic agent for Alzheimer's disease.

## Introduction: The Strategic Importance of a Versatile Synthon

**1-(3-Methoxyphenyl)ethanol** (CAS 23308-82-9) is an organic compound characterized by a phenyl ring substituted with a methoxy group at the meta-position relative to a 1-hydroxyethyl side chain.<sup>[1]</sup> While its racemic form has applications in fragrances due to a mild, pleasant aroma, the true value of MPE in the pharmaceutical landscape is unlocked through its chirality.

[1][2] The stereocenter at the carbinol carbon means MPE exists as two non-superimposable mirror images, or enantiomers: (R)-MPE and (S)-MPE.

The biological activity of many pharmaceuticals is intrinsically linked to a specific stereochemistry.[3] Consequently, access to enantiomerically pure building blocks is a cornerstone of modern drug development. (S)-MPE is a critical intermediate in the synthesis of (S)-rivastigmine, a drug used to manage dementia associated with Alzheimer's and Parkinson's diseases.[3][4] Furthermore, MPE is identified as "Rivastigmine EP Impurity G," underscoring its relevance in the quality control and regulatory aspects of the drug's manufacturing process. [5][6] This dual role as both a key precursor and a critical impurity makes a deep understanding of its synthesis, reactivity, and analysis essential for any scientist working in this domain.

## Physicochemical Properties and Safe Handling

MPE is a colorless to pale yellow liquid at room temperature.[2] Its molecular structure dictates its physical properties and reactivity, with the hydroxyl group serving as the primary site for transformations and the methoxy-substituted aromatic ring influencing its electronic characteristics.

### Table 1: Key Physicochemical Data for 1-(3-Methoxyphenyl)ethanol

Property	Value	Source(s)
CAS Number	23308-82-9 (for racemate)	[7]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[2][8]
Molecular Weight	152.19 g/mol	[1][2]
IUPAC Name	1-(3-methoxyphenyl)ethanol	[6][9]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	248.3°C @ 760 mmHg	[2][9]
Density	1.053 - 1.078 g/cm <sup>3</sup>	[2][5]
Flash Point	103.7 °C	[5][9]
Refractive Index	1.521 - 1.532	[2][5]
Solubility	Sparingly soluble in methanol; slightly soluble in chloroform and ethyl acetate.	[5]

## Safety and Handling

MPE is classified as a harmful and irritant substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

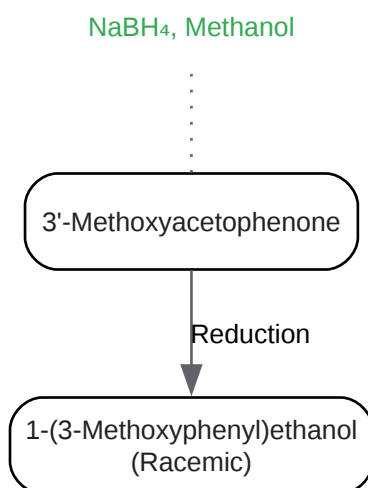
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

# Synthesis and Manufacturing Pathways: From Racemate to Enantiopure

The synthesis of MPE can be approached from two distinct strategic standpoints: the production of the racemic mixture, suitable for applications where chirality is irrelevant, and the more complex, yet crucial, synthesis of a single enantiomer for pharmaceutical applications.

## Racemic Synthesis via Ketone Reduction

The most direct and common laboratory-scale synthesis of racemic MPE involves the reduction of the corresponding ketone, 3'-methoxyacetophenone. This approach is valued for its simplicity, high yield, and the ready availability of the starting material.



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Caption: Racemic synthesis of MPE via sodium borohydride reduction.

This protocol describes a standard, reliable method for producing racemic MPE. The choice of sodium borohydride (NaBH<sub>4</sub>) is strategic; it is a mild reducing agent that is highly selective for aldehydes and ketones, easy to handle, and does not require anhydrous conditions, making the protocol robust and scalable.

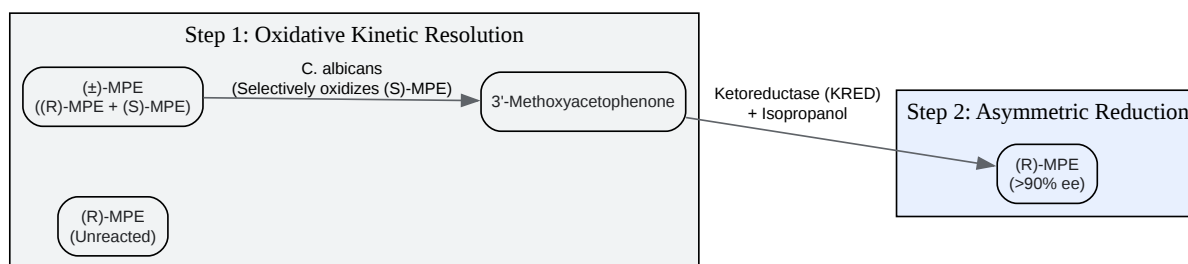
- Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-methoxyacetophenone (1 equivalent) and dissolve it in methanol (approx. 10 mL per gram of ketone).

- **Cooling:** Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.
- **Reduction:** Add sodium borohydride ( $\text{NaBH}_4$ , 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition maintains control over the rate of hydrogen gas evolution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the flask in an ice bath again and slowly quench the excess  $\text{NaBH}_4$  by adding 1 M hydrochloric acid (HCl) dropwise until the pH is neutral (~7) and gas evolution ceases.
- **Workup:** Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure, racemic **1-(3-methoxyphenyl)ethanol**.

## Enantioselective Synthesis: The Gateway to Pharmaceuticals

For drug development, obtaining a single enantiomer is paramount. This can be achieved through asymmetric synthesis or by resolving the racemic mixture. A highly effective and increasingly popular method is biocatalytic deracemization.

This innovative process uses a two-step, one-pot sequence to convert a racemic alcohol into a single, highly enriched enantiomer.<sup>[4]</sup> It leverages the stereoselectivity of enzymes to achieve what is often challenging with traditional chemical methods.



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Caption: Deracemization workflow to produce enantiopure (R)-MPE.

This protocol is adapted from established literature procedures and demonstrates a powerful green chemistry approach.[4]

- Step 1 (Oxidative Resolution):
  - Culture: Prepare a culture of *Candida albicans* in an appropriate growth medium. Harvest and immobilize the cells in calcium alginate beads for easier handling and recycling.
  - Reaction: In a buffered aqueous solution, suspend the immobilized *C. albicans* cells. Add racemic MPE (e.g., at a concentration of 100-150 mmol L<sup>-1</sup>) and an oxidant like acetone.
  - Mechanism: The alcohol dehydrogenases within the yeast selectively recognize and oxidize the (S)-enantiomer to 3'-methoxyacetophenone, leaving the (R)-enantiomer largely untouched.
  - Monitoring: Monitor the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached, resulting in a mixture of (R)-MPE and the ketone.
- Step 2 (Asymmetric Reduction):
  - Enzyme Addition: To the same reaction vessel, add a commercially available ketoreductase (KRED) that is selective for producing the (R)-alcohol. Add a co-factor

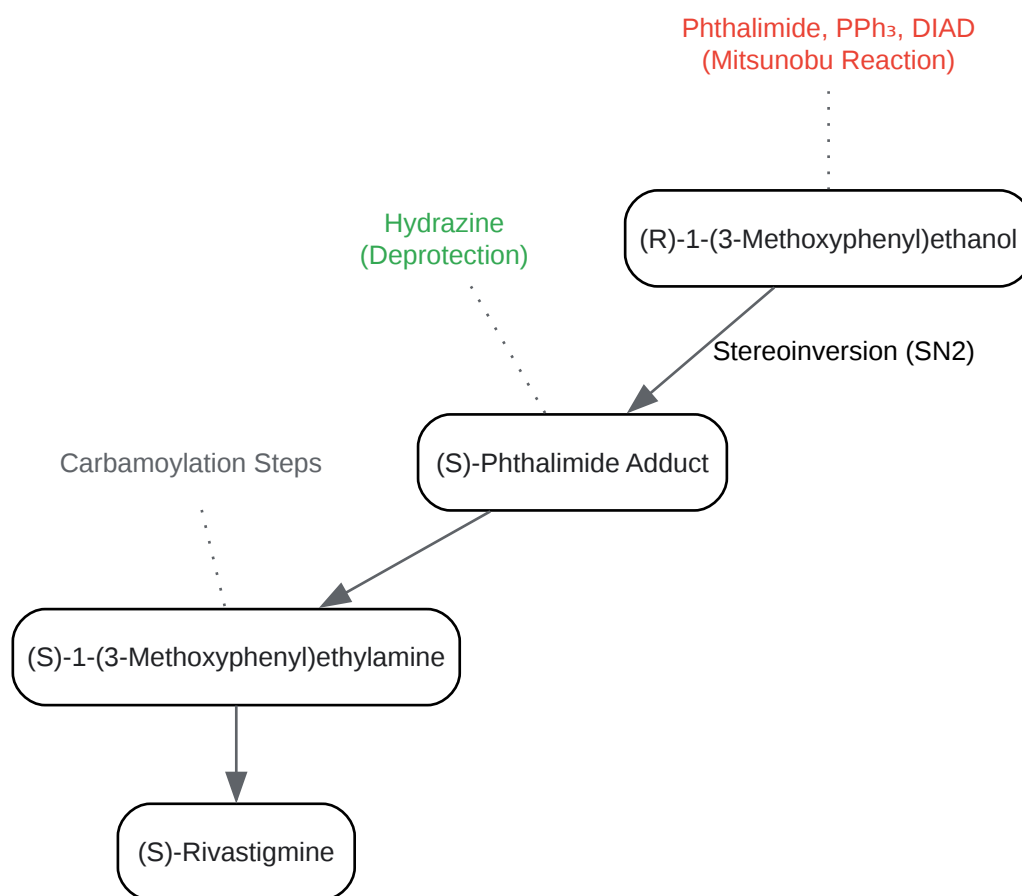
recycling source, typically isopropanol.

- Mechanism: The KRED reduces the 3'-methoxyacetophenone (formed in Step 1) back to the alcohol, but does so stereoselectively to yield the (R)-enantiomer.
- Result: The combination of these two steps effectively converts the entire racemic starting material into the desired (R)-enantiomer with high enantiomeric excess (ee).
- Workup & Purification: Filter to remove the immobilized yeast cells. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting (R)-MPE can be purified by column chromatography.

## Key Chemical Transformations in Drug Synthesis

The synthetic utility of MPE, particularly its enantiopure forms, is demonstrated by its conversion into other key intermediates. The transformation of (R)-MPE into (S)-1-(3-methoxyphenyl)ethylamine is the pivotal step in the synthesis of (S)-rivastigmine.

This pathway highlights a classic example of stereochemical control, where the configuration of the starting alcohol dictates the configuration of the final active pharmaceutical ingredient (API).



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Caption: Key synthetic steps from (R)-MPE to (S)-Rivastigmine.

This protocol achieves the conversion of an alcohol to an amine with inversion of stereochemistry, a critical transformation for accessing the required (S)-amine from the (R)-alcohol.[4]

- **Setup:** In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve (R)-MPE (1 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (PPh<sub>3</sub>, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Mitsunobu Reaction:** Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise via syringe. The appearance of a characteristic orange



color and subsequent fading indicates reaction progress. The reaction proceeds via an SN2 mechanism, which inverts the stereocenter.

- **Reaction:** Allow the mixture to warm to room temperature and stir overnight.
- **Workup:** Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the (S)-N-(1-(3-methoxyphenyl)ethyl)phthalimide intermediate.
- **Deprotection:** Dissolve the phthalimide intermediate in ethanol. Add hydrazine monohydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
- **Isolation:** Cool the reaction, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with an organic solvent to yield (S)-1-(3-methoxyphenyl)ethylamine.

## Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, when necessary, the enantiomeric purity of MPE.

### Table 2: Representative $^1\text{H}$ and $^{13}\text{C}$ NMR Data for 1-(3-Methoxyphenyl)ethanol

(Solvent: DMSO- $\text{d}_6$ )

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$ NMR	$\sim 7.20$	t	1H	Ar-H
$\sim 6.90$	m	2H	Ar-H	
$\sim 6.75$	d	1H	Ar-H	
$\sim 5.15$	d	1H	-OH	
$\sim 4.75$	q	1H	-CH(OH)-	
$\sim 3.75$	s	3H	-OCH <sub>3</sub>	
$\sim 1.35$	d	3H	-CH <sub>3</sub>	
$^{13}\text{C}$ NMR	$\sim 159.5$	C	Ar-C (ipso, -OCH <sub>3</sub> )	
$\sim 148.0$	C	Ar-C (ipso, -CHOH)		
$\sim 129.5$	CH	Ar-CH		
$\sim 118.0$	CH	Ar-CH		
$\sim 113.0$	CH	Ar-CH		
$\sim 111.0$	CH	Ar-CH		
$\sim 69.0$	CH	-CH(OH)-		
$\sim 55.0$	CH <sub>3</sub>	-OCH <sub>3</sub>		
$\sim 25.0$	CH <sub>3</sub>	-CH <sub>3</sub>		

Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative and based on typical values found in the literature.[\[10\]](#)

- Infrared (IR) Spectroscopy: Key signals include a broad absorption around  $3350\text{ cm}^{-1}$  (O-H stretch) and strong absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region (aromatic C=C stretching) and around  $1250\text{ cm}^{-1}$  (C-O stretching of the methoxy group).

- Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 152$ . Key fragmentation patterns would include the loss of a methyl group ( $m/z = 137$ ) and the loss of water ( $m/z = 134$ ).
- Chromatography:
  - Gas Chromatography (GC): Used with a Flame Ionization Detector (FID) for assessing chemical purity.
  - Chiral GC/HPLC: Essential for determining enantiomeric excess (ee). Specialized chiral columns (e.g., based on cyclodextrin derivatives) are required to separate the (R) and (S) enantiomers.

## Conclusion

**1-(3-Methoxyphenyl)ethanol** is far more than a simple aromatic alcohol; it is a strategic asset in the synthesis of complex, high-value molecules. Its utility is defined by the hydroxyl functional group, the electronically-tuned aromatic ring, and, most critically, its chiral center. The evolution of synthetic methods from straightforward reductions to sophisticated biocatalytic deracemizations reflects the increasing demand for enantiopure compounds in the pharmaceutical industry. For drug development professionals and synthetic chemists, a thorough understanding of the synthesis, reactivity, and analysis of MPE is not just beneficial—it is a prerequisite for innovation and success in the field.

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- To cite this document: BenchChem. [1-(3-Methoxyphenyl)ethanol CAS number 23308-82-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583643#1-3-methoxyphenyl-ethanol-cas-number-23308-82-9]

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